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Compound of Interest

Compound Name: R121919 hydrochloride

Cat. No.: B1678691

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for R121919
hydrochloride, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor
antagonist. The information presented herein is compiled from the seminal work published in
the Journal of Medicinal Chemistry (2004, 47, 4787-4798), offering a detailed protocol for the
preparation of this compound for research and development purposes.

Core Synthesis Strategy

The synthesis of R121919 hydrochloride is achieved through a convergent approach,
involving the preparation of two key intermediates: a substituted pyrazolo[1,5-a]pyrimidine core
and a functionalized pyridine moiety. These intermediates are subsequently coupled via a Stille
reaction, followed by conversion to the final hydrochloride salt.

Synthesis Pathway Overview
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Caption: Overall synthesis pathway of R121919 hydrochloride.
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Experimental Protocols
Part 1: Synthesis of Intermediate 1: 3-lodo-2,5-dimethyl-
N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine

The synthesis of the pyrazolo[1,5-a]pyrimidine core is a multi-step process starting from
commercially available reagents.

Step 1.1: Synthesis of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
e Reaction: 5-Amino-3-methylpyrazole is condensed with ethyl acetoacetate.

e Protocol: A solution of 5-amino-3-methylpyrazole (1.0 eq) and ethyl acetoacetate (1.1 eq) in
ethanol is treated with sodium ethoxide (1.1 eq). The mixture is heated at reflux for 16 hours.
After cooling, the solvent is removed under reduced pressure, and the residue is dissolved in
water. The solution is acidified with acetic acid to precipitate the product, which is then
collected by filtration, washed with water, and dried.

Step 1.2: Synthesis of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine

e Reaction: The hydroxyl group of 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is replaced
with chlorine.

e Protocol: A mixture of 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one (1.0 eq) in phosphorus
oxychloride (excess) is heated at reflux for 4 hours. The excess phosphorus oxychloride is
removed by distillation under reduced pressure. The residue is carefully poured onto ice and
neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is
collected by filtration, washed with water, and dried.

Step 1.3: Synthesis of 2,5-Dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine
e Reaction: The chloro group is displaced by dipropylamine.

¢ Protocol: A solution of 7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine (1.0 eq) and
dipropylamine (2.0 eq) in ethanol is heated at reflux for 12 hours. The solvent is evaporated,
and the residue is partitioned between ethyl acetate and water. The organic layer is washed
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with brine, dried over sodium sulfate, and concentrated to give the crude product, which is
purified by column chromatography.

Step 1.4: Synthesis of 3-lodo-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine
(Intermediate 1)

e Reaction: lodination of the pyrazolo[1,5-a]pyrimidine core.

e Protocol: To a solution of 2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine (1.0 eq)
in dichloromethane at room temperature, N-iodosuccinimide (1.1 eq) is added. The reaction
mixture is stirred at room temperature for 2 hours. The mixture is then washed with a
saturated sodium thiosulfate solution and brine, dried over sodium sulfate, and concentrated.
The crude product is purified by column chromatography.
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Table 1: Quantitative data for the synthesis of Intermediate 1.

Part 2: Synthesis of Intermediate 2: 2-(Dimethylamino)-4-
methyl-5-(tributylstannyl)pyridine

This intermediate is prepared from 5-bromo-2-(dimethylamino)-4-methylpyridine.

» Reaction: Halogen-metal exchange followed by stannylation.
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e Protocol: To a solution of 5-bromo-2-(dimethylamino)-4-methylpyridine (1.0 eq) in anhydrous
tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, n-butyllithium (1.1 eq, as a
solution in hexanes) is added dropwise. The mixture is stirred at -78 °C for 1 hour, after
which tributyltin chloride (1.2 eq) is added. The reaction is allowed to warm to room
temperature and stirred for an additional 2 hours. The reaction is quenched with a saturated
ammonium chloride solution and extracted with ethyl acetate. The organic layer is dried over
sodium sulfate and concentrated. The crude product is purified by distillation under reduced

pressure.
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Table 2: Quantitative data for the synthesis of Intermediate 2.

Part 3: Final Coupling and Salt Formation

Step 3.1: Synthesis of 3-[6-(Dimethylamino)-4-methyl-3-pyridinyl]-2,5-dimethyl-N,N-
dipropylpyrazolo[1,5-a]pyrimidin-7-amine (R121919, Free Base)

o Reaction: Stille coupling of Intermediate 1 and Intermediate 2.

e Protocol: A mixture of 3-iodo-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine
(Intermediate 1, 1.0 eq), 2-(dimethylamino)-4-methyl-5-(tributylstannyl)pyridine (Intermediate
2, 1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in toluene is heated at
reflux under a nitrogen atmosphere for 18 hours. The solvent is removed under reduced
pressure, and the residue is purified by column chromatography to yield the free base of
R121919.

Step 3.2: Synthesis of R121919 Hydrochloride

» Reaction: Conversion of the free base to its hydrochloride salt.
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e Protocol: The purified free base of R121919 is dissolved in diethyl ether, and a solution of

hydrogen chloride in diethyl ether (1.1 eq) is added dropwise with stirring. The resulting

precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to

afford R121919 hydrochloride as a solid.
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Experimental Workflow

Table 3: Quantitative data for the final coupling and salt formation.
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Caption: High-level experimental workflow for R121919 HCI synthesis.
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This guide provides a detailed, step-by-step methodology for the synthesis of R121919
hydrochloride, intended to be a valuable resource for the scientific community. Researchers
should adhere to all standard laboratory safety procedures when carrying out these protocols.

 To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis of
R121919 Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1678691#r121919-hydrochloride-synthesis-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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